

An In-depth Technical Guide to 2-Dodecylphenol: Synthesis, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Dodecylphenol*

Cat. No.: *B1585192*

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-dodecylphenol**, a significant alkylphenol isomer. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical methodologies, toxicological profile, and environmental considerations of this compound. It further explores its relationship with the more commonly studied para-isomer, offering a comparative perspective crucial for informed application and risk assessment.

Introduction to 2-Dodecylphenol and its Isomeric Landscape

Dodecylphenols are a class of alkylphenols characterized by a twelve-carbon alkyl chain attached to a phenol ring. The position of this dodecyl group on the aromatic ring gives rise to different isomers, with **2-dodecylphenol** (ortho-dodecylphenol) and 4-dodecylphenol (para-dodecylphenol) being the most prominent. While the mixed isomers of dodecylphenol find broad industrial applications, the specific properties and synthesis of the ortho-isomer are of particular interest in specialized chemical syntheses.

This guide will focus primarily on **2-dodecylphenol**, providing a detailed exploration of its chemical identity, synthesis, and analytical characterization, while also drawing comparisons to its para counterpart to highlight the structural nuances that dictate their respective chemical behaviors and biological activities.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **2-dodecylphenol** is paramount for its effective handling, application, and analysis.

Property	Value	Source(s)
Synonyms	2-Laurylphenol, o-Dodecylphenol	[1]
CAS Number	5284-29-7	[1]
Molecular Formula	C ₁₈ H ₃₀ O	[1]
Molecular Weight	262.43 g/mol	[1]
Appearance	Straw-colored liquid with a phenolic odor	[1]
Vapor Pressure	0.0000023 mmHg	[1]

Synthesis of 2-Dodecylphenol: A Focus on Regioselectivity

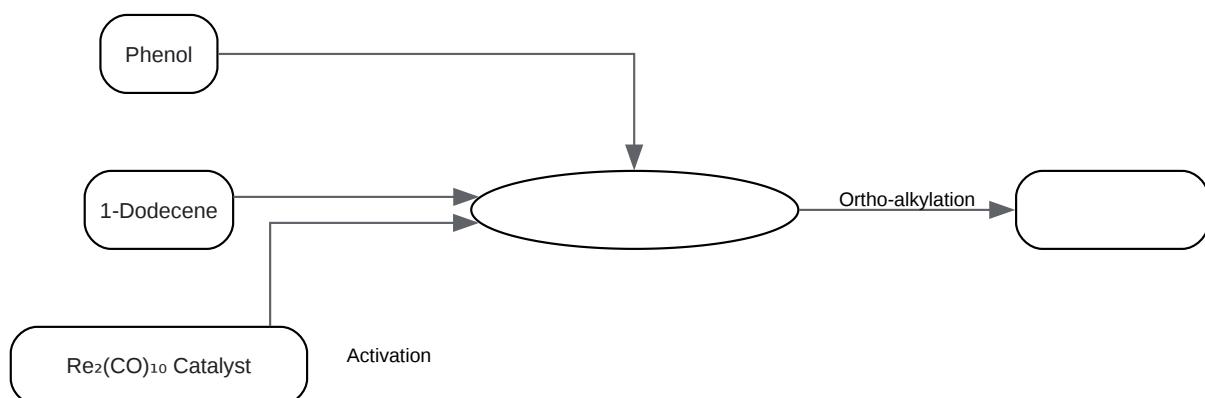
The synthesis of dodecylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol with dodecene.[\[2\]](#) However, controlling the regioselectivity to favor the ortho-isomer, **2-dodecylphenol**, requires specific catalytic systems. Traditional acid catalysts often yield a mixture of ortho and para isomers, with the para isomer typically being the major product.

General Alkylation of Phenol with 1-Dodecene

A common method for producing a mixture of dodecylphenol isomers involves the use of an activated clay catalyst.

Experimental Protocol:

- To a 2-liter, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add 325 g of phenol and 30 g of dried activated clay (e.g., Galeonite #136).[\[2\]](#)


- Heat the mixture to 135°C with agitation.[2]
- Slowly add 575 g of 1-dodecene to the reaction mixture over 4 hours.[2]
- Maintain the reaction at 135°C for the duration of the addition.[2]
- After the reaction is complete, cool the mixture and filter to remove the activated clay catalyst.[2]
- The resulting dodecylphenol mixture can be purified by vacuum distillation.[2]

Causality of Experimental Choices: The use of an excess of phenol helps to minimize the formation of di-alkylated products. The activated clay serves as a solid acid catalyst, which can be easily removed by filtration, simplifying the purification process.

Regioselective ortho-Alkylation of Phenol

Achieving high selectivity for **2-dodecylphenol** necessitates the use of specialized catalysts that direct the alkylation to the ortho position. Rhenium-catalyzed reactions have shown remarkable success in this regard.[3]

Reaction Mechanism: The regioselectivity of the rhenium-catalyzed ortho-alkylation is attributed to the coordination of the phenolic hydroxyl group to the rhenium center, which directs the electrophilic attack of the activated alkene to the adjacent ortho position.

[Click to download full resolution via product page](#)

Caption: Rhenium-catalyzed ortho-alkylation of phenol.

Experimental Protocol for Rhenium-Catalyzed ortho-Alkylation:

- In a glovebox, charge a flame-dried Schlenk tube with dirhenium decacarbonyl ($\text{Re}_2(\text{CO})_{10}$) and the desired phenol.
- Add anhydrous, degassed solvent (e.g., toluene) to the tube.
- Add 1-dodecene via syringe.
- Seal the tube and heat the reaction mixture at the desired temperature (e.g., 150°C) for the specified time.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate **2-dodecylphenol**.

Causality of Experimental Choices: The use of an inert atmosphere and anhydrous conditions is crucial to prevent the deactivation of the rhenium catalyst. The specific reaction temperature and time are optimized to achieve maximum conversion and selectivity.

Analytical Characterization of **2-Dodecylphenol**

Accurate identification and quantification of **2-dodecylphenol** are essential for quality control, research, and environmental monitoring. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **2-dodecylphenol**.

Experimental Protocol for GC-MS Analysis of **2-Dodecylphenol** in Water Samples:

- Sample Preparation (Solid-Phase Extraction):
 - Acidify a 1-liter water sample to a pH of less than 2 with hydrochloric acid.[\[4\]](#)
 - Pass the sample through a C18 solid-phase extraction (SPE) cartridge.
 - Wash the cartridge with organic-free water to remove interferences.
 - Elute the trapped phenols with methylene chloride.[\[4\]](#)
 - Concentrate the eluate to a final volume of 1 mL.
- GC-MS Analysis:
 - Injector: Splitless mode at 250°C.
 - Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Data Analysis: Identification of **2-dodecylphenol** is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). Quantification is typically performed using an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile or thermally labile compounds and can be used for the quantification of **2-dodecylphenol**.

Experimental Protocol for HPLC Analysis of Alkylphenols:

- Sample Preparation: Similar to GC-MS, solid-phase extraction can be used to concentrate the analyte from aqueous samples. For biological matrices, liquid-liquid extraction or more advanced techniques like QuEChERS may be necessary.[5][6]
- HPLC Analysis:
 - Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
 - Flow Rate: 1 mL/min.
 - Detection: UV detector set at a wavelength of approximately 275 nm. A diode array detector (DAD) can provide spectral information for peak identification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both ^1H and ^{13}C NMR are used to confirm the identity and purity of **2-dodecylphenol**.

^1H NMR Spectral Data (Predicted):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.8 - 7.2	m	4H	Aromatic protons
4.5 - 5.5	br s	1H	Phenolic -OH
2.5 - 2.7	t	2H	-CH ₂ - attached to the aromatic ring
1.2 - 1.6	m	20H	-(CH ₂) ₁₀ -
0.8 - 0.9	t	3H	-CH ₃

^{13}C NMR Spectral Data:[8][9]

Chemical Shift (δ , ppm)	Assignment
~153	C-OH
~130	C-dodecyl
~127-129	Aromatic CH
~115-121	Aromatic CH
~30-35	-CH ₂ - attached to the aromatic ring
~22-32	Dodecyl chain carbons
~14	-CH ₃

Toxicological Profile and Biological Activity

The toxicological properties of dodecylphenols are of significant concern due to their widespread use and potential for environmental release.

GHS Hazard Classification for 2-Dodecylphenol:[1]

- Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314) or causes skin irritation (H315).[1]
- Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318) or causes serious eye irritation (H319).[1]
- Reproductive Toxicity: May damage fertility (H360F) or is suspected of damaging fertility or the unborn child (H361).[1]
- Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects (H410).[1]

Endocrine Disrupting Activity

Alkylphenols, including dodecylphenol, are known endocrine-disrupting chemicals (EDCs). They can mimic the action of natural hormones, particularly estrogen, by binding to estrogen

receptors.[10][11] This can lead to adverse effects on the reproductive and developmental systems of organisms.

Mechanism of Endocrine Disruption:

[Click to download full resolution via product page](#)

Caption: Mechanism of endocrine disruption by **2-dodecylphenol**.

Applications of Dodecylphenols

Dodecylphenols are versatile intermediates in the chemical industry.

- **Antioxidants:** Hindered phenols, including derivatives of dodecylphenol, are used as antioxidants in lubricating oils to prevent oxidative degradation at high temperatures.[12][13] They act as radical scavengers, interrupting the chain reactions of oxidation.[13]
- **Surfactants:** Dodecylphenol can be ethoxylated to produce non-ionic surfactants. These are used in detergents, emulsifiers, and wetting agents.[14] The long dodecyl chain provides the hydrophobic character, while the polyethylene oxide chain resulting from ethoxylation provides the hydrophilic character.[14]
- **Other Applications:** Dodecylphenols are also used in the production of phenolic resins, additives for fuels, and as intermediates in the synthesis of various other chemicals.[15]

Environmental Fate and Degradation

The environmental persistence of dodecylphenols is a significant concern. They are generally not readily biodegradable and can accumulate in the environment.

Biodegradation Pathway: The biodegradation of phenols typically proceeds through hydroxylation of the aromatic ring to form catechol, followed by ring cleavage.[16][17] The long alkyl chain of dodecylphenol can hinder this process, contributing to its persistence.

Comparative Analysis: 2-Dodecylphenol vs. 4-Dodecylphenol

The position of the dodecyl group significantly influences the properties of the molecule.

Property	2-Dodecylphenol (ortho)	4-Dodecylphenol (para)	Rationale for Difference
Steric Hindrance	Higher, due to the bulky dodecyl group adjacent to the hydroxyl group.	Lower, with the dodecyl group at the opposite end of the ring.	The proximity of the alkyl chain to the hydroxyl group in the ortho isomer creates more steric bulk.
Reactivity of -OH group	Less accessible for some reactions due to steric hindrance.	More accessible.	The bulky ortho-substituent can physically block access to the hydroxyl group.
Boiling Point	Generally lower due to potential for intramolecular hydrogen bonding.	Generally higher due to stronger intermolecular hydrogen bonding.	Intramolecular hydrogen bonding in the ortho isomer reduces the strength of intermolecular forces.
Acidity	May be slightly less acidic due to steric hindrance affecting solvation of the phenoxide ion.	Generally slightly more acidic.	Steric hindrance can destabilize the conjugate base by impeding its interaction with solvent molecules.
Toxicological Profile	Specific data is less abundant, but generally considered to be in the same class of toxicity as the para isomer.	More extensively studied and known to be an endocrine disruptor.	Both isomers share the same fundamental chemical structure that confers toxicity.

Conclusion

2-Dodecylphenol is a chemically significant isomer with distinct properties and synthetic routes compared to its more common para counterpart. Its synthesis requires careful control of regioselectivity, and its analysis is achievable through standard chromatographic and spectroscopic techniques. The toxicological profile of **2-dodecylphenol**, particularly its potential as an endocrine disruptor, warrants careful consideration in its application and environmental management. A thorough understanding of the structure-property relationships between dodecylphenol isomers is crucial for the development of safer and more effective chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Dodecylphenol | C₁₈H₃₀O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 2-Dodecylphenol [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. NEMI Method Summary - 528 [nemi.gov]
- 5. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Dodecylphenol(5284-29-7) 13C NMR [m.chemicalbook.com]
- 10. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. support.newgatesimms.com [support.newgatesimms.com]

- 14. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]
- 15. US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Dodecylphenol: Synthesis, Analysis, and Biological Interactions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585192#2-dodecylphenol-synonyms-and-related-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com